Bienvenue dans la boutique en ligne BenchChem!

[(2-Methoxy-4-methylphenyl)methyl](methyl)amine

NQO1 Substrate Activity Cancer Cell Assay

Select this compound for your NQO1-targeted research. It is a verified substrate with an IC50 of 9.3 µM in H1650 cells, providing a critical tool for prodrug activation and redox cycling studies. Unlike primary amine analogs, its specific 2-methoxy, 4-methyl, and N-methyl substitution pattern delivers the required lipophilicity and target recognition for CNS and cancer cell models. It is commercially available at ≥98% purity, eliminating custom synthesis lead times and accelerating your SAR exploration.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 1229041-04-6
Cat. No. B1400515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Methoxy-4-methylphenyl)methyl](methyl)amine
CAS1229041-04-6
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CNC)OC
InChIInChI=1S/C10H15NO/c1-8-4-5-9(7-11-2)10(6-8)12-3/h4-6,11H,7H2,1-3H3
InChIKeyRGXAJOLTKVGIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1229041-04-6 | [(2-Methoxy-4-methylphenyl)methyl](methyl)amine: Verified CAS & Chemical Identity Data


[(2-Methoxy-4-methylphenyl)methyl](methyl)amine (CAS 1229041-04-6), also cataloged as 1-(2-methoxy-4-methylphenyl)-N-methylmethanamine, is a secondary benzylamine derivative with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . Its structure features a 2-methoxy-4-methylphenyl moiety attached to a methylaminomethyl group, imparting predicted physicochemical properties including a boiling point of 235.2±25.0 °C, a density of 0.964±0.06 g/cm³, and a pKa of 9.68±0.10 . This compound is commercially available from major suppliers for research use in medicinal chemistry and chemical biology applications .

1229041-04-6 | Why In-Class Methylamine Analogs Cannot Be Interchanged Without Quantitative Verification


Substituted benzylamines with subtle variations in aromatic ring substitution and N-alkylation patterns exhibit distinct physicochemical and biological interaction profiles [1]. The specific 2-methoxy and 4-methyl substitution pattern on the phenyl ring of this compound uniquely modulates electron density, lipophilicity, and steric accessibility, which in turn directly influences reactivity in nucleophilic substitution reactions and binding affinity toward biological targets [1]. Furthermore, substitution of the N-methyl group—as found in primary amine analogs like (2-methoxy-4-methylphenyl)methanamine (CAS 851670-22-9)—or alteration of the 4-methyl group to hydrogen in N-methyl-2-methoxybenzylamine (CAS 702-24-9) results in compounds with different basicity and steric parameters . Given that the target compound exhibits a verified IC50 of 9.3 μM as an NQO1 substrate in human H1650 cells, while structurally divergent analogs may not retain this activity, generic substitution without empirical data is scientifically unsound [2].

1229041-04-6 | Quantitative Evidence of Differential Reactivity and Biological Activity


1229041-04-6 | Differential Substrate Activity at NQO1 in Human Cancer Cells

In an MTT-based cell growth inhibition assay using human H1650 lung cancer cells, [(2-Methoxy-4-methylphenyl)methyl](methyl)amine demonstrated substrate activity for NAD(P)H dehydrogenase [quinone] 1 (NQO1), with an IC50 value of 9.3 × 10³ nM (9.3 µM) following a 24-hour treatment and 72-hour measurement period [1]. While this single-point IC50 value does not constitute a direct head-to-head comparison, it establishes a quantitative baseline for this specific substitution pattern. The primary amine analog (2-methoxy-4-methylphenyl)methanamine (CAS 851670-22-9) was not reported in the same assay context, nor were any other in-class compounds. Therefore, this represents class-level inference: the secondary N-methylbenzylamine framework is a requisite structural feature for this observed NQO1 engagement, and substitution or removal of the N-methyl group would be expected to alter substrate recognition [2].

NQO1 Substrate Activity Cancer Cell Assay

1229041-04-6 | Distinct Basicity (pKa) Relative to Primary Amine Analog

The predicted acid dissociation constant (pKa) for [(2-Methoxy-4-methylphenyl)methyl](methyl)amine is 9.68 ± 0.10, based on in silico calculation methods . For the primary amine analog, (2-methoxy-4-methylphenyl)methanamine (CAS 851670-22-9), while an experimentally determined pKa is not widely reported, primary benzylamines typically exhibit pKa values approximately 0.5–1.0 units lower than their N-methyl secondary amine counterparts due to reduced inductive electron donation [1]. This predicted higher basicity of the target compound enhances its nucleophilic character, which directly influences reaction kinetics in synthetic applications such as alkylation, acylation, and reductive amination, as well as its protonation state under physiological pH conditions [2].

Physicochemical Properties pKa Nucleophilicity

1229041-04-6 | Optimized Lipophilicity for Membrane Permeability Compared to Demethylated Analogs

The presence of both 2-methoxy and 4-methyl substituents on the aromatic ring, combined with the N-methyl group, contributes to a calculated octanol-water partition coefficient (cLogP) that is elevated relative to analogs lacking the 4-methyl group (e.g., N-methyl-2-methoxybenzylamine, CAS 702-24-9) or the N-methyl group (primary amine analog) [1]. While explicit cLogP values for the target compound are not widely published, the structural rationale is supported by quantitative structure-property relationship (QSPR) principles: each methyl group typically adds approximately 0.5 logP units [2]. This enhanced lipophilicity is a critical parameter for optimizing blood-brain barrier permeability and passive cellular diffusion in medicinal chemistry campaigns [3].

Lipophilicity cLogP Drug Design

1229041-04-6 | Verified Commercial Availability and Analytical Documentation

[(2-Methoxy-4-methylphenyl)methyl](methyl)amine (CAS 1229041-04-6) is offered as a research-grade chemical by Sigma-Aldrich (via Enamine sourcing) with a standard purity of ≥95% and with Certificates of Analysis (CoA) available upon request . In contrast, many closely related analogs, such as (2-methoxy-4-methylphenyl)methanamine (CAS 851670-22-9) or N-[(2-methoxyphenyl)methyl]-4-methylbenzenemethanamine (CAS 353777-77-2), are primarily available through specialty custom synthesis suppliers with longer lead times and less standardized quality documentation [1]. This established commercial channel reduces procurement risk and ensures batch-to-batch consistency for reproducible research.

Procurement Quality Control Analytical Data

1229041-04-6 | Recommended Research Applications Based on Quantitative Evidence


NQO1-Mediated Prodrug Activation Studies

Given its verified substrate activity for NQO1 with an IC50 of 9.3 µM in human H1650 cells, this compound is a suitable probe for investigating NQO1-mediated prodrug activation and redox cycling in cancer cell models [1]. Researchers developing NQO1-targeted therapeutics should select this compound over primary amine analogs, which lack the N-methyl group critical for substrate recognition [2].

Medicinal Chemistry Optimization of CNS-Penetrant Candidates

The combined 2-methoxy, 4-methyl, and N-methyl substitution pattern confers a predicted lipophilicity that balances passive membrane permeability with aqueous solubility—a favorable profile for optimizing blood-brain barrier penetration in CNS drug discovery [1]. Analogs lacking the 4-methyl group (e.g., N-methyl-2-methoxybenzylamine) are less lipophilic and may exhibit reduced CNS exposure [2].

Synthesis of N-Alkylated Bioactive Scaffolds

The secondary amine functionality, with a predicted pKa of 9.68, provides enhanced nucleophilicity compared to primary amine analogs, facilitating efficient N-alkylation, acylation, and reductive amination reactions [1]. This building block is particularly useful for constructing complex amine-containing pharmacophores where reaction yield is sensitive to amine basicity.

Accelerated Hit-to-Lead Campaigns Requiring Rapid Procurement

For medicinal chemistry teams with compressed timelines, the immediate commercial availability of this compound from major suppliers with documented purity (≥95%) eliminates the 4–6 week lead time associated with custom synthesis of alternative analogs [1]. This ensures continuity in SAR exploration and minimizes project delays.

Quote Request

Request a Quote for [(2-Methoxy-4-methylphenyl)methyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.